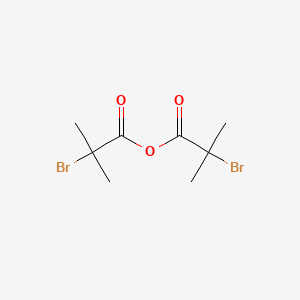

2-Bromoisobutyric anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-2-methylpropanoyl) 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2O3/c1-7(2,9)5(11)13-6(12)8(3,4)10/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYAZMNKLHWVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC(=O)C(C)(C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42069-15-8 | |

| Record name | 42069-15-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 2 Bromoisobutyric Anhydride

Nucleophilic Acyl Substitution Reactions

2-Bromoisobutyric anhydride (B1165640), like other acid anhydrides, is highly reactive toward nucleophilic attack. libretexts.orgfiveable.me These reactions proceed via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comvanderbilt.edu The general mechanism involves the addition of a nucleophile to one of the carbonyl carbons, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate leaving group. libretexts.orgyoutube.com

Reaction with Amines for Amide Formation

The reaction of 2-bromoisobutyric anhydride with primary or secondary amines yields N-substituted 2-bromoisobutyramides. rsc.orgresearchgate.net This transformation is a standard method for creating amide bonds and is crucial in various synthetic applications, including the preparation of initiators for atom transfer radical polymerization (ATRP). researchgate.net

| Reactant | Role | Stoichiometric Ratio |

| This compound | Acylating Agent | 1 |

| Amine | Nucleophile & Base | 2 |

This table outlines the typical stoichiometric requirements for the reaction between this compound and an amine.

The mechanism for the reaction between this compound and an amine begins with the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride. libretexts.orgyoutube.com This initial step leads to the formation of a tetrahedral intermediate. libretexts.orgbyjus.com The intermediate then collapses, breaking the C-O-C anhydride bond and expelling a 2-bromoisobutyrate ion as the leaving group. libretexts.orgyoutube.com A final deprotonation step, typically by a second molecule of the amine, yields the neutral amide product and a 2-bromoisobutyrate salt. libretexts.orgyoutube.com The primary by-product of this reaction is 2-bromoisobutyric acid (in its carboxylate form). libretexts.orgfishersci.nl In some cases, particularly with primary amines, the formation of imide by-products can occur, although studies have shown that for certain reactions involving this compound, these by-products were not detected. scispace.com

Reaction Steps:

Nucleophilic Attack: The amine attacks a carbonyl carbon. libretexts.org

Tetrahedral Intermediate Formation: A transient tetrahedral species is formed. youtube.com

Leaving Group Elimination: The tetrahedral intermediate collapses, and the 2-bromoisobutyrate group is expelled. libretexts.orgyoutube.com

Deprotonation: A base (typically a second equivalent of the amine) removes a proton from the nitrogen, yielding the final amide. libretexts.org

Stoichiometric Considerations in Amide Synthesis

Reaction with Alcohols for Ester Formation

This compound reacts with alcohols to form the corresponding 2-bromoisobutyrate esters. libretexts.orglibretexts.org This reaction, known as alcoholysis, is another example of nucleophilic acyl substitution. libretexts.org The reaction is generally slower than with acid chlorides but is an effective method for ester synthesis. byjus.com To drive the reaction and neutralize the acidic by-product, a base such as pyridine (B92270) is often used as a solvent or catalyst. libretexts.orglibretexts.org

The mechanism is analogous to that with amines. The alcohol's oxygen atom acts as the nucleophile, attacking a carbonyl carbon of the anhydride to form a tetrahedral intermediate. libretexts.orgyoutube.com A base, such as pyridine, then deprotonates the intermediate. libretexts.org The subsequent collapse of this intermediate results in the elimination of a 2-bromoisobutyrate leaving group and the formation of the ester product. libretexts.orglibretexts.org The carboxylate leaving group is then protonated to form 2-bromoisobutyric acid. libretexts.org

Reaction with Water for Carboxylic Acid Formation

This compound readily reacts with water in a process called hydrolysis to yield two equivalents of 2-bromoisobutyric acid. libretexts.orggoogle.com This rapid reaction underscores the need to protect the anhydride from moisture during storage and handling to prevent contamination with the corresponding carboxylic acid. libretexts.org

The mechanism begins with the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling a 2-bromoisobutyrate leaving group. youtube.com A proton transfer from the intermediate to a water molecule or the carboxylate by-product results in the formation of two molecules of 2-bromoisobutyric acid. youtube.com This hydrolysis is generally considered a synthetic drawback rather than a useful transformation, as anhydrides are often prepared from the corresponding carboxylic acids. libretexts.org

Chemoselectivity in Organic Transformations

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. scribd.com The reactivity of this compound is a key factor in its chemoselective applications. It is a highly reactive acylating agent, more reactive than esters but less reactive than acyl chlorides. vanderbilt.edu

Selective Reactions with Protecting Groups (e.g., NPPOC)

In complex organic syntheses, the use of protecting groups is essential to prevent unwanted side reactions at sensitive functional groups. organic-chemistry.org A key aspect of their use is the ability to selectively deprotect and react with specific sites on a molecule. The reactivity of this compound has been investigated in the context of surfaces functionalized with the photolabile protecting group {N-[2-(2-Nitrophenyl)propan-1-oxycarbonyl]-3-aminopropyl} (NPPOC). rsc.orgnih.gov The NPPOC group can be cleaved by irradiation to yield a primary amine, which is then available for reaction. rsc.org

Research has shown that this compound is a less reactive acylating agent compared to its acid bromide counterpart, 2-bromoisobutyryl bromide. rsc.org This difference in reactivity is crucial for achieving chemoselectivity. Studies using ¹H NMR spectroscopy demonstrated that the NPPOC group does not react with this compound, even after extended periods (120 hours) in the presence of a base like triethylamine. rsc.org In contrast, the more reactive 2-bromoisobutyryl bromide readily reacts with the NPPOC group. rsc.org This allows for the selective acylation of primary amines (generated by photodeprotection of NPPOC) in the presence of still-protected NPPOC groups on the same substrate. This selectivity is fundamental for creating patterned surfaces, such as binary polymer brushes, where one type of polymer is grown from the deprotected areas while the NPPOC-protected areas remain inert to the initiator-installing reagent. rsc.org

| Acylating Agent | Reactivity with NPPOC Group | Primary Application | Reference |

|---|---|---|---|

| 2-Bromoisobutyryl bromide | High (Reacts with NPPOC) | Acylation where selectivity in the presence of NPPOC is not required. | rsc.org |

| This compound | Low (Does not react with NPPOC) | Selective acylation of amines in the presence of NPPOC groups. | rsc.org |

| 2-Bromoisobutanoic acid N-hydroxysuccinimide ester | Low (Does not react with NPPOC) | Selective acylation of amines, similar to the anhydride. | rsc.org |

Influence of Catalytic Systems on Reaction Pathways

The reaction pathways involving initiators derived from this compound are profoundly influenced by the choice of catalytic system. This is particularly evident in the context of Atom Transfer Radical Polymerization (ATRP), a versatile method for creating well-defined polymers. acs.org In ATRP, a transition metal complex, typically based on copper, reversibly activates and deactivates the polymer chain. acs.orgacs.org

The standard ATRP catalytic system consists of a copper(I) halide (e.g., CuBr) and a ligand, such as N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA). acs.orgresearchgate.net The Cu(I) complex activates the dormant species (an alkyl halide, formed by the reaction of this compound with a hydroxyl or amine group) by abstracting a bromine atom. This process generates a propagating radical and the corresponding Cu(II) complex, which acts as a deactivator. acs.org The equilibrium between the active (radical) and dormant (alkyl halide) states is heavily skewed towards the dormant side, which minimizes termination reactions and allows for controlled polymer growth. acs.org The choice of ligand is critical as it modulates the redox potential and solubility of the copper complex, thereby influencing the polymerization rate and control. acs.org

| Component | Example | Function in ATRP | Reference |

|---|---|---|---|

| Initiator | Product of this compound and an alcohol/amine | Provides the dormant alkyl halide species (R-Br). | rsc.orgacs.org |

| Catalyst (Activator) | Copper(I) Bromide (CuBr) | Activates the dormant species via one-electron transfer. | acs.orgresearchgate.net |

| Ligand | PMDETA | Solubilizes the transition metal salt and tunes its reactivity. | acs.orgresearchgate.net |

| Deactivator | Copper(II) Bromide/Ligand Complex (CuBr₂) | Reversibly deactivates propagating radicals back to dormant species. | acs.orgacs.org |

| Solvent | Dimethyl Sulfoxide (B87167) (DMSO), Toluene | Solubilizes reactants and polymer; can affect catalyst activity. | acs.orgacs.org |

Radical Generation and Propagation Mechanisms

This compound serves as a precursor to ATRP initiators, which are the source of radicals for polymerization. The anhydride itself does not directly generate radicals in a typical thermal process. Instead, it is used to functionalize other molecules, such as alcohols, amines, or surfaces, by introducing the 2-bromoisobutyryl group. rsc.orgrsc.org This functionalization creates an alkyl halide structure that can be activated by a suitable catalytic system to generate a radical.

The fundamental mechanism of radical generation in ATRP involves a reversible redox process catalyzed by a transition metal complex. acs.org The C-Br bond in the initiator molecule derived from this compound is homolytically cleaved upon interaction with the lower oxidation state metal catalyst (e.g., Cu(I)). This "atom transfer" step generates a carbon-centered radical and the higher oxidation state metal complex (e.g., Cu(II)Br₂). acs.org This initial radical then propagates by adding to a monomer molecule, starting the growth of the polymer chain. The controlled nature of the polymerization arises from the reverse reaction, where the Cu(II) complex deactivates the propagating radical, reforming the dormant C-Br bond and the Cu(I) catalyst. acs.org

Role in Controlled Radical Polymerization Initiation

This compound is highly effective as a precursor for creating difunctional initiators for controlled radical polymerization, specifically ATRP. Its primary role is to install the initiating 2-bromoisobutyryl group onto a substrate. This is a key step in the "grafting from" approach, where polymer chains are grown directly from an initiator-functionalized surface, molecule, or nanoparticle. rsc.org

For example, in the creation of polymer-modified metal-organic frameworks (MOFs), the amine groups on the MOF's organic linkers can be reacted with this compound. rsc.orgunt.edu This post-synthetic modification tethers 2-bromoisobutyramide groups to the MOF structure. These tethered groups then serve as surface-bound initiators. Upon addition of a monomer and an ATRP catalyst system (like CuBr/PMDETA), polymerization is initiated selectively from these sites, resulting in a dense layer of polymer chains, or "brushes," grafted onto the MOF surface. rsc.org This method allows for precise control over the location of polymer growth, for instance, by using core-shell structures where only the shell is functionalized with the initiator. rsc.org The efficiency of this initiation step is critical, as the number of growing polymer chains is directly related to the concentration of the active initiator.

| Substrate | Initiator Precursor | Polymerization Method | Resulting Structure | Reference |

|---|---|---|---|---|

| IRMOF-3@MOF-5 (Core-Shell MOF) | This compound | ATRP ("Grafting From") | PMMA polymer brushes on the MOF shell. | rsc.org |

| Hydroxylated Polypropylene | 2-Bromoisobutyryl bromide | ATRP ("Grafting From") | Polypropylene-graft-poly(methyl methacrylate) copolymers. | researchgate.net |

| Oligopeptides | 2-Bromoisobutyric acid | ATRP ("Grafting From") | Peptide-poly(methyl methacrylate) bioconjugates. | acs.org |

| NPPOC-functionalized surface | This compound | ATRP ("Grafting From") | Patterned polymer brushes on a silicon oxide surface. | rsc.org |

Advanced Applications in Polymer Science and Engineering

2-Bromoisobutyric Anhydride (B1165640) as an Atom Transfer Radical Polymerization (ATRP) Initiator

2-Bromoisobutyric anhydride serves as a highly effective difunctional initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization (CRP) method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.net Its structure enables the simultaneous growth of two polymer chains from a single molecule, making it valuable in various polymerization schemes.

The fundamental principle of ATRP involves the reversible activation of a dormant species (an alkyl halide initiator) by a transition metal complex, typically copper(I), to generate a radical. acs.org This radical then propagates by adding to monomer units before being deactivated back to a dormant species by the oxidized metal complex (e.g., copper(II) halide). This activation-deactivation cycle maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth. acs.orgnih.gov

This compound functions as an initiator by providing two 2-bromoisobutyrate groups. Each of these groups can be activated by the ATRP catalyst to initiate the polymerization of a vinyl monomer, such as styrene (B11656) or (meth)acrylates. acs.orgacs.org The anhydride is often used in acylation reactions to attach the initiating 2-bromoisobutyryl group to molecules containing hydroxyl or amine functionalities, thereby creating new, more complex initiators. rsc.org For instance, it can react with hydroxyl groups on a substrate to form an ester linkage, tethering the ATRP-active site to the surface or core molecule. mdpi.comencyclopedia.pub

The efficiency of an ATRP initiator is crucial for achieving well-defined polymers. High initiation efficiency implies that all initiator molecules start a polymer chain simultaneously, leading to polymers with narrow molecular weight distributions (low polydispersity index, PDI or Mw/Mn) and molecular weights that increase linearly with monomer conversion. acs.orgcmu.edu

The structure of the alkyl halide initiator significantly influences the rate of activation. For high initiation efficiency and narrow polydispersity, the rate of initiation should be at least as fast as the rate of propagation. cmu.edu Initiators like this compound are effective because the tertiary bromide is readily cleaved by the ATRP catalyst to form a stable tertiary radical, ensuring rapid and efficient initiation. acs.org Research has shown that polymers synthesized using initiators derived from this compound can achieve low polydispersity values, often below 1.2, indicating a high degree of control over the polymerization process. acs.orgacs.org However, the apparent efficiency can sometimes be lower than expected, potentially due to the bulky nature of the initiator groups or side reactions. rsc.org

This compound is part of a broader class of alkyl halide initiators used in ATRP. Its performance is often compared to related compounds like 2-bromoisobutyryl bromide, ethyl 2-bromoisobutyrate, and 2-bromoisobutyric acid.

Reactivity: this compound is considered less reactive as an acylation agent than the corresponding acid halide, 2-bromoisobutyryl bromide. rsc.org This lower reactivity can be advantageous in certain applications where selectivity is required, preventing unwanted side reactions with other functional groups. rsc.org

Initiation: Compared to initiators with primary or secondary halides, the tertiary halide in 2-bromoisobutyrate derivatives provides faster and more efficient initiation for monomers like methacrylates. acs.orgcmu.edu However, initiators like 2-bromoisobutyric acid have demonstrated lower initiation efficiency in some systems, resulting in polymers with higher molecular weights than theoretically predicted. acs.orgnsf.gov

Functionality: As a difunctional initiator, the anhydride allows for the synthesis of polymers with a central linkage or for the creation of telechelic polymers (polymers with two functional end groups). This contrasts with monofunctional initiators like ethyl 2-bromoisobutyrate, which produce a single polymer chain with one functional end. cmu.edu

Table 1: Comparison of Common Alkyl Halide Initiators in ATRP

| Initiator | Abbreviation | Typical Application | Key Features |

|---|---|---|---|

| This compound | - | Acylation of polyols/amines to create multifunctional initiators. mdpi.comresearchgate.net | Difunctional; less reactive acylating agent than the acid bromide. rsc.org |

| Ethyl 2-bromoisobutyrate | EBiB or BriB | Standard monofunctional initiator for various monomers. cmu.eduacs.org | Good control, well-studied, produces one polymer chain. cmu.edu |

| 2-Bromoisobutyryl bromide | BiBB | Highly reactive acylating agent for creating initiators. nih.govmdpi.com | More reactive than the anhydride, can lead to side reactions. rsc.org |

| 2-Bromoisobutyric acid | BiBA | Initiator for specific systems, particularly aqueous ATRP. nsf.gov | Carboxylic acid functionality; may show lower initiation efficiency. acs.orgnsf.gov |

A significant application of this compound is in the synthesis of macroinitiators. A macroinitiator is a macromolecule containing one or more sites capable of initiating polymerization. By reacting this compound with functional polymers or large molecules, these structures can be endowed with ATRP-initiating capabilities, enabling the synthesis of complex architectures like block copolymers and star polymers. acs.org

The anhydride is particularly useful for functionalizing substrates rich in hydroxyl groups, such as natural polysaccharides. nih.govmdpi.com The reaction involves the esterification of the hydroxyl groups with the anhydride, which installs the 2-bromoisobutyrate initiating moiety onto the core structure. This "grafting-from" approach allows for the growth of polymer chains directly from the core, leading to well-defined graft copolymers.

β-Cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucose units, offering a total of 21 hydroxyl groups (seven primary and fourteen secondary). mdpi.comnih.gov This structure makes it an ideal core for creating multi-arm star polymers. mdpi.comrsc.org

The synthesis of a β-CD-based macroinitiator is achieved by reacting β-CD with this compound in a suitable solvent like anhydrous pyridine (B92270). mdpi.com This esterification reaction attaches 2-bromoisobutyrate groups to the hydroxyl sites on the β-CD molecule. mdpi.comencyclopedia.pub The resulting molecule, such as heptakis[2,3,6-tri-O-(2-bromo-2-methylpropionyl)]-β-cyclodextrin, acts as a 21-arm initiator for ATRP. mdpi.comencyclopedia.pub

Using this "core-first" method, the polymerization of monomers like methyl methacrylate (B99206) or styrene is initiated from the β-CD core, leading to the formation of star polymers with 21 arms. mdpi.com This approach allows for good control over the polymer architecture. mdpi.com However, the complete functionalization of all 21 hydroxyl groups can be challenging, with some studies reporting relatively low yields (e.g., 17%) for the fully substituted macroinitiator. mdpi.com Despite this, the strategy has been successfully employed to create a variety of star polymers. acs.orgmdpi.comrsc.org

Table 2: Research Findings on β-Cyclodextrin Functionalization for Star Polymer Synthesis

| Research Focus | Core Molecule | Functionalizing Agent | Resulting Macroinitiator | Application | Reference |

|---|---|---|---|---|---|

| Complete Functionalization and Polymerization | β-Cyclodextrin | This compound | Heptakis[2,3,6-tri-O-(2-bromo-2-methylpropionyl)]-β-cyclodextrin (21-Br-β-CD) | Synthesis of 21-arm poly(methyl methacrylate) and polystyrene star polymers. | mdpi.com |

| General Strategy for Star Polymers | β-Cyclodextrin | 2-Bromoisobutyryl anhydride | Per-acylated β-CD | Core for the synthesis of a 21-arm star polymer via ATRP. | encyclopedia.pub |

| Synthesis of Star Cyclodextrin Polymers | β-Cyclodextrin | This compound / 2-bromoisobutyryl bromide | Heptakis[2,3,6-tri-O-(2-bromo-2-methylpropionyl)]β-cyclodextrin | Creation of 21-arm star polymers. | researchgate.net |

Surface-Initiated Polymerization Macroinitiator Preparation

Functionalization of Silicon Oxide Surfaces

Controlled Polymer Architecture Design via this compound-Initiated ATRP

The ability to control the initiation process is fundamental to creating polymers with complex, non-linear architectures. This compound serves as a key reagent for synthesizing the multifunctional initiators required for these advanced structures.

Star polymers, which consist of multiple polymer arms radiating from a central core, possess unique properties such as low viscosity and high functionality compared to their linear analogues. mdpi.com The "core-first" method is a common strategy for their synthesis, where a multifunctional initiator forms the core from which the arms are grown via a controlled polymerization technique like ATRP. mdpi.com

Cyclodextrins, with their well-defined number of hydroxyl groups, are excellent candidates for the core molecule. mdpi.comresearchgate.net In a foundational study, β-cyclodextrin was fully functionalized by reacting its hydroxyl groups with this compound to create a 21-arm ATRP initiator. mdpi.com Although this specific reaction was reported to have a relatively low yield of 17%, it successfully enabled the synthesis of poly(methyl methacrylate) and polystyrene star polymers. mdpi.com The use of this compound, alongside other reagents like 2-bromoisobutyryl bromide, has become a standard method for producing cyclodextrin-based macroinitiators for star polymer synthesis. researchgate.net

Table 3: Initiators for Cyclodextrin-Core Star Polymers

This table shows various reagents used to functionalize cyclodextrins into ATRP macroinitiators for star polymer synthesis.

| Cyclodextrin Type | Functionalizing Reagent | Potential Number of Arms |

|---|---|---|

| α-cyclodextrin | This compound | 18 |

| β-cyclodextrin | This compound | 21 |

| α-cyclodextrin | 2-bromoisobutyryl bromide/chloride | 18 |

Data compiled from reviews on cyclodextrin-based polymers. mdpi.comresearchgate.net

Graft Copolymerization

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical composition, can be effectively synthesized using ATRP initiated from a macroinitiator. This compound and its derivatives, like 2-bromoisobutyric acid and 2-bromoisobutyryl bromide, are instrumental in preparing these macroinitiators. researchgate.netepo.org The "grafting from" technique is a common approach where initiator sites are created along a polymer backbone, from which the graft chains are grown.

For instance, commercially available poly(ethylene-co-glycidyl methacrylate) can be transformed into an ATRP macroinitiator by reacting its epoxy groups with 2-bromoisobutyric acid. researchgate.net This functionalized polyolefin can then initiate the ATRP of monomers like styrene or methyl methacrylate, resulting in poly(ethylene-g-styrene) and poly(ethylene-g-methyl methacrylate) graft copolymers, respectively. researchgate.net Kinetic studies of such systems have demonstrated the controlled growth of the side chains, evidenced by a linear increase in molecular weight with monomer conversion and low polydispersity (Mw/Mn < 1.4) of the cleaved grafts. researchgate.net Similarly, hydroxyl groups on polymers can be esterified with 2-bromoisobutyryl bromide to create initiator sites for grafting. researchgate.net

The use of this compound allows for the introduction of initiating groups onto various polymer backbones, including natural polymers like rosin, to create novel graft copolymers with enhanced properties. epo.orgresearchgate.net In one study, a rosin-based ATRP initiator derived from dehydroabietic acid was used to graft poly(methyl methacrylate) (PMMA) and poly(lauryl methacrylate) (PLMA), demonstrating the versatility of this approach. researchgate.net The resulting graft copolymers exhibited improved thermal stability and mechanical properties. researchgate.net

The process of graft copolymerization via ATRP allows for precise control over the architecture of the final polymer, including the length and density of the grafted chains, which is crucial for tailoring the material's properties for specific applications. epo.orggoogle.com

Core-Shell Polymer Structures

Core-shell polymers are another class of advanced materials where this compound plays a key role as an initiator or in the functionalization of core structures. These materials consist of a core made of one material and a shell of another, often leading to unique properties arising from the combination of the two.

A notable application is in the creation of polymer-encapsulated metal-organic frameworks (MOFs). In one approach, a core-shell MOF@MOF structure was first created, for example, by growing an IRMOF-3 shell around a MOF-5 core. acs.orgrsc.orgnrel.gov The amine groups present in the shell MOF were then reacted with this compound to covalently attach ATRP initiator sites. acs.orgrsc.orgnrel.gov Subsequent ATRP of a monomer like methyl methacrylate (MMA) from these sites resulted in a polymer shell grown from the outer MOF surface, creating a PMMA@IRMOF-3@MOF-5 hybrid material. acs.orgrsc.orgnrel.gov This strategy effectively confined the polymer to the outer shell, preserving the porosity of the inner core. rsc.orgnrel.gov

This compound can also be used to functionalize the surface of nanoparticles to create core-shell structures. For example, amine-functionalized surfaces can be reacted with the anhydride to install alkyl bromide initiators for subsequent ATRP, leading to a polymer coating. escholarship.org This method has been used to coat particles with PMMA, where the polymer could be recovered after synthesis, indicating that no crosslinking occurred. escholarship.org

Furthermore, star polymers with a core-shell architecture can be synthesized. For example, β-cyclodextrin has been functionalized using this compound to create a multi-armed initiator core. mdpi.com From this core, star polymers of PMMA and polystyrene have been synthesized. mdpi.com By synthesizing block copolymers from this core, responsive core-shell nanoparticles can be created. mdpi.com

Kinetic and Mechanistic Studies in ATRP with this compound Derivatives

The kinetics and mechanism of Atom Transfer Radical Polymerization (ATRP) are significantly influenced by the choice of initiator, catalyst system, solvent, and temperature. Derivatives of this compound are commonly used as initiators, and understanding their behavior is crucial for controlling the polymerization process.

Influence of Catalyst Systems and Ligands

The rate and control of ATRP are heavily dependent on the catalyst system, which typically consists of a transition metal salt (e.g., CuBr) and a ligand. acs.orgsigmaaldrich.com The ligand's role is to solubilize the transition metal salt and adjust the redox potential and geometry of the metal center, thereby influencing the ATRP equilibrium constant (KATRP = kact/kdeact). sigmaaldrich.com

For initiators like ethyl 2-bromoisobutyrate, a model compound for polymers initiated with this compound derivatives, different ligands lead to vastly different polymerization outcomes. Highly active catalysts are formed with ligands such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) and tris(2-pyridylmethyl)amine (B178826) (TPMA). sigmaaldrich.com These ligands form complexes with copper that are highly efficient in both the activation and deactivation steps, leading to well-controlled polymerizations with low polydispersities even at very low catalyst concentrations (ppm levels). sigmaaldrich.com

Kinetic studies have shown that for the ATRP of monomers like styrene and methyl acrylate (B77674), the rate of polymerization is first-order with respect to the monomer, initiator, and Cu(I) complex concentrations. acs.org The optimal ratio of ligand to copper is often found to be critical for achieving the best control over the polymerization. acs.org For instance, in the polymerization of styrene and methyl acrylate, a 2:1 ligand-to-copper ratio was determined to be kinetically optimal. acs.org

The choice of catalyst and ligand also impacts the initiation efficiency. While derivatives of this compound are generally effective, the corresponding carboxylic acid initiator, 2-bromoisobutyric acid, has shown lower initiation efficiency in some systems, leading to molecular weights higher than theoretically predicted. acs.orgitu.edu.tr

Below is an interactive table summarizing the effect of different catalyst systems on the ATRP of styrene initiated by ethyl 2-bromoisobutyrate (EBiB), a model for initiators derived from this compound.

| Ligand | Catalyst Concentration (ppm Cu) | Polymerization Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |

| Me6TREN | 50 | 4 | 75 | 8,200 | 1.10 |

| TPMA | 50 | 20.5 | 69 | 9,700 | 1.11 |

| Bipyridine | 50 | 24 | Low | - | - |

| PMDETA | 50 | 24 | Low | - | - |

This table is based on data for ICAR ATRP of styrene and illustrates the superior performance of Me6TREN and TPMA ligands in achieving controlled polymerization with low catalyst concentrations. sigmaaldrich.com

Effect of Temperature and Solvent Systems on Polymerization Control

Temperature is a critical parameter in ATRP as it affects the rate constants of activation, deactivation, propagation, and termination, as well as the solubility of the catalyst. acs.org An increase in temperature generally leads to an increased rate of polymerization due to a larger ATRP equilibrium constant and a higher radical propagation rate constant. acs.org However, at elevated temperatures, side reactions such as chain transfer can become more significant, potentially leading to a loss of control and broader molecular weight distributions. acs.org Catalyst decomposition can also occur at higher temperatures. acs.org Therefore, an optimal temperature must be chosen for each specific monomer-catalyst system to balance polymerization rate and control. acs.org

The solvent system also plays a crucial role in ATRP. acs.org It affects the solubility of the monomer, polymer, and catalyst complex, and can influence the rates of both propagation and termination. acs.org ATRP has been successfully conducted in a wide range of solvents, including polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), nonpolar solvents like toluene, and even in more environmentally benign media like water and supercritical carbon dioxide. mdpi.comacs.org The choice of solvent can impact the activity of the catalyst system and, consequently, the control over the polymerization. researchgate.net For instance, in the polymerization of lauryl methacrylate initiated by a rosin-based initiator, anisole (B1667542) was found to yield polymers with a narrower polydispersity index compared to other solvents like DMF, acetonitrile, or toluene. researchgate.net

Characterization of Polymerization Outcomes (e.g., molecular weight distribution, chain-end activity)

A key feature of a well-controlled ATRP is the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). acs.org The theoretical number-average molecular weight (Mn,th) is determined by the initial ratio of monomer to initiator concentration and the monomer conversion. In an ideal living polymerization, the experimental molecular weight (Mn,exp), typically measured by Gel Permeation Chromatography (GPC), should increase linearly with monomer conversion and be close to the theoretical value. acs.org

Kinetic studies of ATRP initiated by derivatives of this compound often show this linear evolution of molecular weight with conversion. researchgate.netresearchgate.net The PDI values are typically low, often below 1.5, and can be as low as 1.1 in optimized systems, indicating a high degree of control over the polymerization process. researchgate.netacs.orgsigmaaldrich.com

The retention of chain-end functionality is another crucial outcome of a controlled ATRP. The bromine atom at the end of the polymer chains, originating from the this compound-derived initiator, allows for further chemical modifications or for the polymer to act as a macroinitiator for the synthesis of block copolymers. acs.orgsigmaaldrich.com However, side reactions, especially at high monomer conversions (typically >95%), can lead to a loss of these active chain ends. acs.org Therefore, to ensure high chain-end functionality, it is often necessary to stop the polymerization before complete monomer consumption. acs.org The activity of the chain ends can be confirmed by chain extension experiments, where the synthesized polymer is used as a macroinitiator for the polymerization of a second monomer, leading to the formation of a block copolymer. sigmaaldrich.com

Derivatization Strategies for Specific Polymer Applications

This compound is not only used directly as an initiator but is also a key reagent in the synthesis of a wide variety of functional initiators tailored for specific applications. These derivatization strategies involve reacting the anhydride with molecules containing hydroxyl or amine groups to introduce the 2-bromoisobutyrate initiating moiety.

One common strategy is the esterification of hydroxyl-containing molecules. For example, this compound has been used to functionalize β-cyclodextrin, a molecule with multiple hydroxyl groups, to create a multi-arm initiator for the synthesis of star polymers. mdpi.com This "core-first" approach allows for the creation of well-defined star architectures. mdpi.com Similarly, it can be used to modify the surface of materials with hydroxyl groups, such as silica (B1680970) nanoparticles, to enable surface-initiated ATRP for the growth of polymer brushes. nih.gov

Another important application is the derivatization of biomolecules. Peptides and proteins can be functionalized with 2-bromoisobutyric acid or its anhydride to create peptide-initiators for the synthesis of peptide-polymer bioconjugates. acs.org These hybrid materials combine the biological activity of the peptide with the physical properties of the polymer and have potential applications in therapeutics and diagnostics. dur.ac.uk

Furthermore, this compound can be used to synthesize initiators with additional functionalities. For example, by reacting it with a molecule that also contains a fluorescent dye or another reactive group, a bifunctional initiator can be created. This allows for the synthesis of polymers that are, for instance, fluorescently labeled or can undergo further specific chemical reactions.

The versatility of this compound in these derivatization reactions makes it a fundamental building block in the design of customized initiators for producing polymers with advanced architectures and specific functionalities for a wide range of applications, from drug delivery to advanced materials. epo.orguni-bayreuth.de

Introduction of Bromoisobutyryl Moieties for Subsequent Polymerization

This compound serves as a highly effective reagent for introducing bromoisobutyryl groups onto a wide array of substrates. This process is fundamental for preparing macroinitiators used in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). The anhydride functionalizes molecules and surfaces that possess reactive groups, such as hydroxyl (–OH) or amine (–NH₂) groups, thereby creating sites from which polymer chains can be grown in a controlled manner, a method often referred to as "grafting from". nih.gov

The reaction involves the acylation of the substrate, where the this compound reacts with nucleophilic groups like hydroxyls to form an ester linkage, covalently attaching the 2-bromoisobutyryl group. This attached group contains a carbon-bromine bond that can be homolytically cleaved in the presence of a transition metal catalyst (typically copper-based) to generate a radical, thus initiating polymerization. acs.org The difunctional nature of the anhydride allows for the potential introduction of two initiating sites per reaction, although steric hindrance on the substrate often influences the final degree of functionalization.

This surface-initiated ATRP (SI-ATRP) is a versatile strategy for modifying the properties of various materials. For instance, the hydroxyl groups on natural polymers like cellulose (B213188) can be functionalized with this compound to create a macroinitiator (Cellulose-Br). researchgate.net Subsequently, monomers such as butyl acrylate can be polymerized from the cellulose surface, imparting new properties like hydrophobicity. researchgate.net Similarly, this method has been applied to cotton fabrics to graft polymers like poly((2-dimethylamino) ethyl methacrylate), which can enhance properties such as wrinkle resistance or introduce antimicrobial functionalities after quaternization. proquest.com

The "core-first" method for synthesizing star polymers also heavily relies on this chemistry. A core molecule with multiple hydroxyl groups, such as β-cyclodextrin or hyperbranched polyglycerol, can be reacted with this compound. acs.orgsci-hub.semdpi.com This converts the core into a multifunctional macroinitiator from which numerous polymer "arms" can be grown simultaneously, leading to complex, well-defined polymer architectures. acs.orgmdpi.com Research has shown that while 2-bromoisobutyryl bromide can also be used for this purpose and sometimes gives higher yields, this compound is a viable, often less reactive alternative, which can be advantageous for achieving chemoselectivity in complex systems. sci-hub.semdpi.comrsc.org

The application extends to inorganic and hybrid materials as well. For example, the amine groups present in the shell of a Metal-Organic Framework (MOF) can be reacted with this compound to immobilize ATRP initiators. researchgate.netnrel.gov This allows for the "grafting from" of polymers like poly(methyl methacrylate) (PMMA), creating polymer@MOF hybrid materials with tailored properties for applications such as gas storage and separations. nrel.gov

| Substrate | Reactive Group | Polymerization Method | Polymer Grafted | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | Hydroxyl (–OH) | ATRP | Poly(methyl methacrylate), Polystyrene | mdpi.com |

| Cotton Fabric | Hydroxyl (–OH) | SI-ATRP | Poly((2-dimethylamino) ethyl methacrylate) | proquest.com |

| Metal-Organic Frameworks (IRMOF-3 Shell) | Amine (–NH₂) | ATRP | Poly(methyl methacrylate) | researchgate.netnrel.gov |

| Hyperbranched Polyglycerol | Hydroxyl (–OH) | ATRP | Poly(methyl acrylate) | acs.org |

Fluorescent Labeling of Polymers for Advanced Characterization

Fluorescent labeling is a powerful tool in polymer science, enabling detailed investigation into polymer structure, dynamics, and behavior in various environments through highly sensitive techniques like fluorescence microscopy and spectroscopy. rsc.orgresearchgate.net While this compound is not itself a fluorescent compound, it is instrumental in synthesizing polymers that are precisely designed for subsequent fluorescent tagging. bham.ac.uk Its primary role is in the creation of ATRP initiators or polymer chains with a reactive terminal bromine atom, which serves as a handle for the covalent attachment of a fluorophore. acs.org

There are two main strategies for incorporating fluorescent labels into polymers synthesized via ATRP initiated by bromoisobutyryl groups. The first is a post-polymerization modification. In this approach, a polymer is first synthesized using a standard bromoisobutyryl-based initiator. The resulting polymer chain has a terminal bromine atom that can be substituted by a nucleophilic fluorescent dye, often one containing an amine or thiol group, to yield an end-labeled polymer. nih.gov This method is advantageous as it allows for the characterization of the unlabeled polymer before the dye is introduced.

The second strategy involves using a fluorescent initiator. researchgate.net A fluorescent molecule containing a hydroxyl group, for example, can be reacted with this compound to create a fluorescent ATRP initiator. bham.ac.uk Every polymer chain grown from this initiator will inherently contain a fluorescent tag at its starting point. This approach ensures that each chain is labeled, providing a direct correlation between the polymer and the fluorescent signal. researchgate.net

These fluorescently labeled polymers are crucial for advanced characterization. They allow researchers to visualize polymer architectures, track the movement of polymer chains, and monitor processes like self-assembly into micelles or the degradation of polymer films. nih.govresearchgate.net For instance, fluorescently labeled poly(β-amino esters), which can be synthesized using initiators derived from 2-bromoisobutyric chemistry, have been used to characterize the erosion of polyelectrolyte multilayers for controlled release applications. nih.gov In another example, dehydroabietic acid, a derivative of rosin, was converted into an ATRP initiator and used to synthesize polymers that exhibited self-fluorescence, demonstrating how the initiator structure itself can impart useful optical properties. researchgate.net

The choice of fluorophore is critical and depends on the specific application and characterization technique. Dyes like rhodamine, fluorescein, coumarin, and 7-nitrobenz-2-oxa-1,3-diazole (NBD) have been successfully coupled to polymers. researchgate.netbeilstein-journals.org The combination of controlled polymerization using this compound-derived initiators and strategic fluorescent labeling provides a sophisticated platform for designing and analyzing advanced polymeric materials. rsc.orgnih.gov

| Labeling Strategy | Polymer System | Fluorophore/Method | Purpose/Characterization | Reference |

|---|---|---|---|---|

| Fluorescent Initiator | Poly(methyl methacrylate) | Initiator from fluorescent alcohol and this compound | Creation of fluorescent polymers via ATRP | bham.ac.uk |

| Post-Polymerization Modification | Poly(β-amino ester) (PBAE) | Amine-functionalized fluorophores | Characterize erosion of polyelectrolyte multilayers (PEMs) via fluorescence microscopy | nih.gov |

| Initiator from Natural Product | Rosin-grafted poly(lauryl methacrylate)-poly(methacrylic acid) | Dehydroabietic acid (self-fluorescent) | Study of pH-dependent self-assembly into fluorescent micelles | researchgate.net |

| Post-Polymerization Modification | Polymers with Phthalic Anhydride (PA) end-groups | 7-nitrobenz-2-oxa-1,3-diazole (NBD) | Visualize polymer blend morphologies with laser confocal microscopy | researchgate.net |

Integration in Hybrid Material Systems

Functionalization of Metal-Organic Frameworks (MOFs)

The functionalization of MOFs with 2-bromoisobutyric anhydride (B1165640) is a key step in preparing them for subsequent polymerization. This process typically involves the reaction of the anhydride with amine groups present on the MOF's organic linkers.

2-Bromoisobutyric anhydride readily reacts with primary amine functionalities on the organic linkers of MOFs to form a stable amide bond. rsc.orgescholarship.org This reaction covalently attaches a 2-bromoisobutyryl group to the MOF structure. This group then acts as an initiator for ATRP, allowing for the "grafting-from" of polymer chains. rsc.orgmdpi.com

A notable example involves the use of a core-shell MOF@MOF structure, where an IRMOF-3 shell is grown around a MOF-5 core. rsc.orgacs.orgnrel.gov The amine groups located on the IRMOF-3 shell are then reacted with this compound. rsc.orgacs.orgnrel.gov This strategic placement of the initiator on the outer shell ensures that the subsequent polymerization occurs primarily on the surface, preserving the porosity of the inner MOF-5 core. rsc.orgrsc.org This method creates a well-defined polymer-coated MOF with controlled polymer placement. rsc.org

The general reaction can be summarized as:

MOF-Linker-NH₂ + (Br(CH₃)₂CCO)₂O → MOF-Linker-NH-CO-C(CH₃)₂Br + Br(CH₃)₂CCOOH

This post-synthetic modification strategy has been successfully applied to various amine-functionalized MOFs, including UiO-66-NH₂ and IRMOF-3, to prepare them for the synthesis of polymer@MOF composites. mdpi.comacs.org

Once the MOF is functionalized with the 2-bromoisobutyryl initiator, the "grafting-from" approach is employed to grow polymer chains. rsc.orgmdpi.com This involves introducing a monomer, such as methyl methacrylate (B99206) (MMA), and a suitable catalyst system to initiate ATRP from the tethered initiator sites. rsc.orgmdpi.com

The "grafting-from" method is favored as it generally leads to a higher grafting density of polymer chains on the MOF surface compared to "grafting-to" methods. nrel.gov This dense polymer coating can be used to modulate the surface properties of the MOF and control access to its internal pores. rsc.org

In the case of the PMMA@IRMOF-3@MOF-5 composite, copper-mediated ATRP of methyl methacrylate was carried out after functionalizing the IRMOF-3 shell with this compound. rsc.orgrsc.org This resulted in a hybrid material where poly(methyl methacrylate) (PMMA) chains are covalently attached to the outer shell of the MOF structure. rsc.org

A critical consideration in the functionalization of MOFs is the retention of their inherent crystalline structure and porosity. mdpi.com Powder X-ray diffraction (PXRD) is commonly used to confirm that the crystalline framework of the MOF remains intact after modification with this compound and subsequent polymerization. mdpi.com

The impact on surface area and porosity is often assessed using nitrogen adsorption-desorption measurements to determine the Brunauer-Emmett-Teller (BET) surface area. The functionalization process and the subsequent polymer grafting inevitably lead to a reduction in the specific surface area and pore volume of the MOF. nrel.gov However, the extent of this reduction can be controlled.

For instance, in the synthesis of PMMA@IRMOF-3@MOF-5, the strategic placement of the polymer on the outer shell resulted in a relatively high retained BET surface area. rsc.orgrsc.org The initial MOF-5 had a BET surface area of 3530 m²/g, which decreased to between 2289 and 2857 m²/g after the growth of the PMMA shell. rsc.orgacs.orgrsc.org This demonstrates the successful preservation of the core's porosity. rsc.org

| Material Stage | BET Surface Area (m²/g) |

| MOF-5 (core) | 3530 acs.org |

| PMMA@IRMOF-3@MOF-5 | 2289 - 2857 rsc.orgacs.orgrsc.org |

This table illustrates the change in surface area of a MOF after functionalization and polymerization.

Fabrication of Polymer@MOF Composites via Grafting-From Approach

Role in Catalytic Applications Within Polymer-Framework Composites

The integration of polymers with catalytically active MOFs can enhance catalyst stability and recoverability. frontiersin.org The polymer shell can also influence the accessibility of reactants to the catalytic sites within the MOF, potentially leading to controlled or selective catalysis. rsc.orgfrontiersin.org

The "grafting-from" approach, facilitated by initiators like those derived from this compound, offers a precise method to control the polymer-MOF interface. This control is essential for designing sophisticated catalytic systems where the polymer component can modulate substrate access to the MOF's active sites, potentially improving selectivity and preventing deactivation.

Emerging Research Directions and Methodological Advances

Iterative Solid-Phase Synthesis of Sequence-Encoded Polymers

The precise control over monomer sequence in a polymer chain, creating what are known as sequence-defined polymers (SDPs), is a significant area of research for tuning material properties and functions. rsc.org Inspired by natural biopolymers like DNA and proteins, which store and express information through their specific monomer sequences, scientists are developing methods to create non-natural polymers with programmed sequences. rsc.orgthechemicalengineer.com

An innovative approach to synthesizing sequence-encoded polymers involves an iterative solid-phase synthesis strategy. researchgate.netresearchgate.net This method allows for the step-by-step addition of monomers to a growing polymer chain attached to a solid support, enabling precise control over the sequence. researchgate.netumich.edu 2-Bromoisobutyric anhydride (B1165640) has been instrumental in this field.

In one notable study, monodisperse sequence-encoded poly(alkoxyamine amide)s were synthesized using an iterative process with two key chemoselective reactions. researchgate.netscispace.com The first step involves the reaction of a primary amine with an acid anhydride. researchgate.net Here, 2-bromoisobutyric anhydride can be used as one of the building blocks to introduce a specific unit into the polymer backbone. researchgate.netresearchgate.net By using different anhydrides in an interchangeable manner, a binary code can be written into the polymer chain. researchgate.net The second step is a radical coupling reaction. researchgate.net This iterative approach has been successfully used to create oligomers with defined sequences, which can be readily decoded using techniques like tandem mass spectrometry (MS/MS). researchgate.netresearchgate.net

The ability to create polymers with defined sequences opens up possibilities for applications in high-density data storage, where information is encoded at the molecular level. nih.gov Furthermore, the development of automated synthesis platforms, including continuous flow chemistry, is accelerating the production of these complex macromolecules. nih.gov

Design of Multifunctional Initiators and Controlled Polymerization Systems

This compound is a highly effective difunctional initiator for Atom Transfer Radical Polymerization (ATRP), a robust method for creating well-defined polymers with controlled molecular weights and low polydispersity. acs.org Its symmetrical structure allows for the simultaneous growth of two polymer chains from a central point, leading to polymers with specific architectures.

Multifunctional initiators are crucial for synthesizing complex polymer architectures like star polymers and graft copolymers. mdpi.comugent.be By reacting this compound with molecules containing multiple hydroxyl or amine groups, multifunctional ATRP initiators can be created. mdpi.com For example, the reaction of this compound with β-cyclodextrin, a molecule with numerous hydroxyl groups, has been used to create a multifunctional initiator for the synthesis of star polymers. mdpi.com

The design of dual initiators, which contain two different initiating sites for distinct polymerization mechanisms, has also been explored. ugent.betandfonline.com For instance, a dual initiator containing both a bromoisobutyrate group for ATRP and a hydroxyl group that can be converted to an initiator for cationic ring-opening polymerization (CROP) has been synthesized. ugent.betandfonline.com This allows for the one-pot synthesis of complex block copolymers.

The development of novel multifunctional initiators based on this compound continues to be an active area of research, enabling the synthesis of advanced polymer materials with tailored properties for various applications. nsf.govrsc.org

Table 1: Examples of Multifunctional Initiators Derived from this compound

| Initiator Core | Resulting Polymer Architecture | Polymerization Method | Reference |

| β-Cyclodextrin | Star Polymers | ATRP | mdpi.com |

| 4-hydroxy-butyl-2-bromoisobutyrate | Star Block Copolymers | CROP and ATRP | ugent.betandfonline.com |

Novel Derivatization Reagents and Methodologies for Complex Biomolecules (e.g., peptides)

The conjugation of synthetic polymers to biomolecules, such as peptides and proteins, has led to the development of advanced hybrid materials with enhanced properties and functionalities. This compound plays a role in this field by serving as a reagent to introduce an ATRP initiating site onto these biomolecules.

The process typically involves the reaction of the anhydride with amine or hydroxyl groups present on the biomolecule. For instance, the amine groups of a peptide can be reacted with this compound to create a peptide-based macroinitiator. acs.orgresearchgate.net This macroinitiator can then be used to initiate the polymerization of a desired monomer via ATRP, resulting in a well-defined peptide-polymer conjugate. acs.orgresearchgate.net

This methodology allows for precise control over the length and composition of the polymer chains attached to the biomolecule. The resulting bioconjugates can exhibit interesting self-assembly behaviors in solution, forming structures like micelles or vesicles. acs.org These materials have potential applications in drug delivery, diagnostics, and tissue engineering. google.com

The derivatization of biomolecules with this compound provides a versatile platform for creating novel hybrid materials with tailored properties, combining the biological activity of the biomolecule with the tunable physical properties of the synthetic polymer. acs.orgresearchgate.netgoogleapis.com

Q & A

Q. Can this compound-modified cellulose derivatives be applied in environmental remediation?

- Methodological Answer : Maleic anhydride-modified cellulose (analogous to this compound routes) shows high Ca adsorption (178 mg/g) in tailing dam remediation. Optimization involves varying reaction time (9 h), temperature (80°C), and cellulose/anhydride ratios. EDTA titration quantifies ion-binding efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.